Bienvenue dans la boutique en ligne BenchChem!

Ac-RYYRIK-NH2

NOP receptor radioligand binding Ki determination

Ac-RYYRIK-NH2 is a uniquely context-dependent NOP receptor ligand. Partial agonist in CHO cells (Kd=1.5 nM), competitive antagonist in brain membranes (Schild constant 6.58 nM), potent full agonist in vivo (i.c.v. ID₅₀=0.07 nmol). Regional functional plasticity: antagonist in striatum (pA₂=9.1), partial agonist in cortex (pEC₅₀=8.3). No pure agonist or antagonist replicates this signaling bias. Selectively antagonizes N/OFQ-stimulated GTPγS binding without affecting μ, δ, κ opioid receptors. Essential for probing NOP receptor heterogeneity and biased signaling. Validated SAR template for biased ligand development. Choose when experimental precision demands NOP receptor functional isolation.

Molecular Formula C44H70N14O9
Molecular Weight 939.1 g/mol
Cat. No. B013120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-RYYRIK-NH2
Molecular FormulaC44H70N14O9
Molecular Weight939.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C
InChIInChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1
InChIKeyWBBBVZGQADABSU-RERZDIOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-RYYRIK-NH2 for NOP Receptor Research: A Synthetic Hexapeptide with Context-Dependent Partial Agonism


Ac-RYYRIK-NH2 (CAS 200959-48-4, MW 939.12 g/mol) is a synthetic acetylated hexapeptide amide derived from combinatorial library screening that targets the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL1) [1]. Unlike the endogenous heptadecapeptide ligand nociceptin, Ac-RYYRIK-NH2 exhibits a context-dependent pharmacological profile: it functions as a partial agonist in recombinant systems (CHO cells expressing human NOP receptor, Kd = 1.5 nM), as a competitive antagonist in native brain membrane preparations (Schild constant 6.58 nM), and as a potent full agonist in certain in vivo paradigms (i.c.v. locomotor inhibition, ID₅₀ = 0.07 nmol) [2][3]. This peptide is chemically defined as Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂ and is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry [1].

Why Ac-RYYRIK-NH2 Cannot Be Substituted with Other NOP Ligands in Mechanistic Studies


NOP receptor ligands span a wide spectrum of intrinsic efficacy—from full agonists (N/OFQ, Ro 64-6198) to neutral antagonists (J-113397, JTC-801) to inverse agonists—and even within a single functional classification, rank-order potency and tissue-specific behavior diverge substantially [1]. Ac-RYYRIK-NH2 occupies a unique position on this spectrum: it is neither a pure antagonist nor a consistent partial agonist, but rather a ligand whose functional phenotype is exquisitely sensitive to receptor reserve, G-protein coupling efficiency, and the cellular context [2]. In striatal and retinal preparations, it behaves as an extremely potent antagonist (apparent pA₂ = 9.1–9.2), whereas in cortical slices it exhibits partial agonist activity (pEC₅₀ = 8.3, Eₘₐₓ = 47%) [3]. This system-dependent functional plasticity cannot be recapitulated by either the full agonist N/OFQ or the pure small-molecule antagonist JTC-801, making generic substitution scientifically invalid for experiments designed to probe NOP receptor signaling bias or tissue-specific pharmacology.

Quantitative Comparative Evidence for Ac-RYYRIK-NH2 Procurement Decisions


NOP Receptor Binding Affinity: Ac-RYYRIK-NH2 vs Endogenous Ligand N/OFQ

In direct head-to-head receptor binding assays using rat brain membranes, Ac-RYYRIK-NH2 (Ki = 4.2 nM) demonstrates comparable high-affinity binding to the NOP receptor relative to the endogenous full agonist nociceptin/orphanin FQ (N/OFQ, Ki = 2.8 nM) [1]. While both compounds bind the orthosteric site with low nanomolar affinity, Ac-RYYRIK-NH2 exhibits a 1.5-fold lower affinity than N/OFQ, a difference that does not compromise its utility as a competitive ligand but distinguishes its binding kinetics from the native peptide [1]. In recombinant CHO cells expressing human NOP receptor, Ac-RYYRIK-NH2 displays a Kd of 1.5 nM, confirming high-affinity binding across species and assay formats [2]. This affinity profile positions Ac-RYYRIK-NH2 as a high-potency research tool for NOP receptor binding studies where the use of the native 17-amino-acid peptide N/OFQ is complicated by its larger molecular weight and distinct metabolic susceptibility.

NOP receptor radioligand binding Ki determination affinity comparison

Competitive Antagonism of G-Protein Activation: Ac-RYYRIK-NH2 vs [F/G]NC(1-13)NH₂ Peptide Antagonist

In native rat brain cortical membranes, Ac-RYYRIK-NH2 acts as a competitive antagonist of N/OFQ-stimulated [³⁵S]-GTPγS binding with a Schild constant of 6.58 nM, demonstrating high-affinity functional antagonism of G-protein activation [1]. By direct comparison, the prototypical peptidic NOP antagonist [Phe¹ψ(CH₂-NH)Gly²]nociceptin(1-13)-NH₂ (abbreviated [F/G]NC(1-13)NH₂) exhibited a Schild constant of 3.83 nM under parallel assay conditions, indicating that Ac-RYYRIK-NH2 is approximately 1.7-fold less potent as a competitive antagonist than this comparator [2]. Critically, Ac-RYYRIK-NH2 antagonism was selective for N/OFQ-induced activation: the peptide did not inhibit GTP binding stimulated by agonists for μ- (DAMGO), δ- (DPDPE), or κ- (U-50488) opioid receptors at concentrations up to 10 μM [1]. This selectivity profile distinguishes Ac-RYYRIK-NH2 from less selective NOP ligands and establishes its utility as a specific tool for dissecting NOP-mediated G-protein signaling in native tissue preparations.

GTPγS binding competitive antagonism Schild analysis G-protein coupling

In Vivo Potency: Ac-RYYRIK-NH2 Exhibits 15.7-Fold Higher Potency than N/OFQ in Locomotor Inhibition

Following intracerebroventricular (i.c.v.) administration in mice, Ac-RYYRIK-NH2 potently inhibits spontaneous locomotor activity with an ID₅₀ of 0.07 nmol, which represents a 15.7-fold enhancement in potency compared to the endogenous agonist N/OFQ (ID₅₀ = 1.1 nmol) [1]. This marked potency difference cannot be attributed to differential metabolic stability, as in vivo microdialysis and in vitro brain membrane degradation studies revealed similarly extensive inactivation of both peptides [1]. Co-administration of Ac-RYYRIK-NH2 and N/OFQ produced additive inhibitory effects, consistent with both ligands acting via the same receptor population [1]. The enhanced in vivo potency of Ac-RYYRIK-NH2 relative to N/OFQ stands in notable contrast to its slightly lower in vitro binding affinity (Ki 4.2 nM vs 2.8 nM) and moderate antagonist potency in membrane assays, underscoring the disconnect between recombinant system pharmacology and native tissue responses for this compound.

in vivo pharmacology locomotor activity intracerebroventricular administration ID₅₀

Brain Region-Specific Functional Phenotype: Ac-RYYRIK-NH2 as Antagonist vs Partial Agonist in Striatum vs Cortex

In comparative neurotransmitter release assays, Ac-RYYRIK-NH2 exhibits a striking region-specific functional duality: it behaves as an extremely potent antagonist at NOP receptors inhibiting dopamine release in striatum and retina (apparent pA₂ = 9.1 in guinea-pig striatum, 9.2 in mouse striatum), yet functions as a partial agonist at NOP receptors inhibiting noradrenaline release in cerebral cortex (pEC₅₀ = 8.3, Eₘₐₓ = 47%) [1]. At 0.032 μM, Ac-RYYRIK-NH2 fully antagonized the inhibitory effect of 0.1 μM N/OFQ on dopamine overflow in striatal slices without exhibiting any intrinsic agonist activity on its own, confirming pure antagonist behavior in this system [1]. By contrast, in cortical slices, Ac-RYYRIK-NH2 produced a concentration-dependent inhibition of noradrenaline release reaching 47% of maximal effect, clearly establishing partial agonist activity [1]. This tissue-dependent functional switching is not observed with pure NOP antagonists such as J-113397 or with full agonists such as N/OFQ.

functional selectivity brain region specificity neurotransmitter release dopamine noradrenaline

Structural Determinants of Intrinsic Efficacy: N-Terminal Acyl Modifications Convert Partial Agonist to Pure Antagonist

Structure-activity relationship (SAR) studies on the Ac-RYYRIK-NH2 scaffold demonstrate that the intrinsic efficacy of this hexapeptide can be precisely modulated through N-terminal acyl group modifications [1]. The parent compound (acetyl-RYYRIK-NH2) functions as a partial agonist, stimulating G-protein activation to submaximal levels in recombinant systems [1]. However, substitution of the acetyl group with larger alkyl moieties, such as the isovaleryl (C₄H₉) derivative, completely eliminates residual agonist activity while preserving high receptor-binding affinity, effectively converting the partial agonist into a pure antagonist [2]. This observation establishes that the N-terminal acetyl group is not merely a stability-enhancing moiety but is a critical pharmacophoric element that governs the balance between agonist and antagonist signaling. By comparison, C-terminal modifications such as conversion to the alcohol form (Ac-RYYRIK-ol) yield high-affinity ligands that retain partial agonist properties, indicating distinct structural control points for affinity and efficacy [1].

structure-activity relationship N-terminal modification intrinsic efficacy receptor activation

Optimal Application Scenarios for Ac-RYYRIK-NH2 Based on Quantitative Evidence


Brain Region-Specific NOP Receptor Signaling Studies

Ac-RYYRIK-NH2 is optimally deployed in experiments designed to investigate regional heterogeneity in NOP receptor signal transduction. As documented by Flau et al. (2002), this compound exhibits a functional phenotype that is exquisitely dependent on brain region: it acts as an extremely potent antagonist in striatum and retina (apparent pA₂ = 9.1–9.2) while functioning as a partial agonist in cortex (pEC₅₀ = 8.3, Eₘₐₓ = 47%) [1]. This context-dependent pharmacology cannot be replicated by pure NOP antagonists (e.g., J-113397, JTC-801) or full agonists (e.g., N/OFQ, Ro 64-6198), making Ac-RYYRIK-NH2 uniquely suitable for probing how differences in receptor reserve, G-protein coupling efficiency, or receptor-interacting proteins shape NOP receptor function across distinct neuroanatomical regions [1].

Chemical Scaffold for Structure-Activity Relationship (SAR) Optimization

The Ac-RYYRIK-NH2 hexapeptide sequence serves as a validated template for systematic SAR investigations aimed at decoupling receptor affinity from intrinsic efficacy. The N-terminal acetyl group has been definitively shown to be a critical pharmacophoric element: replacement with larger alkyl substituents (e.g., isovaleryl) eliminates residual partial agonist activity while preserving high-affinity binding, converting the ligand to a pure antagonist [1]. Similarly, C-terminal modifications (e.g., conversion to Ac-RYYRIK-ol) generate high-affinity NOP ligands with altered signaling profiles [2]. The relatively short hexapeptide sequence (six residues) is synthetically accessible via standard SPPS, enabling rapid generation of focused analog libraries. Procurement of Ac-RYYRIK-NH2 is therefore justified not only for direct experimental use but as a starting material or reference standard for medicinal chemistry campaigns targeting biased NOP receptor ligands.

In Vivo Central Nervous System Behavioral Pharmacology

For in vivo studies requiring central NOP receptor modulation via intracerebroventricular (i.c.v.) administration, Ac-RYYRIK-NH2 offers a substantial potency advantage over the endogenous ligand. At i.c.v. doses, Ac-RYYRIK-NH2 inhibits spontaneous locomotor activity with an ID₅₀ of 0.07 nmol, representing a 15.7-fold increase in potency compared to N/OFQ (ID₅₀ = 1.1 nmol) [1]. This potency differential enables the use of lower injection volumes and reduced peptide mass, which may mitigate mechanical disruption associated with i.c.v. delivery and reduce the likelihood of non-specific peptide effects. The compound's potent in vivo agonist activity, despite its in vitro partial agonist/antagonist profile, also makes it a valuable tool for investigating the relationship between receptor occupancy, signaling efficacy, and behavioral output in intact neural circuits [1].

Selective Pharmacological Isolation of NOP-Mediated G-Protein Signaling

In native tissue preparations where multiple opioid receptor subtypes (μ, δ, κ, NOP) are co-expressed, Ac-RYYRIK-NH2 enables selective pharmacological isolation of NOP receptor-mediated G-protein activation. In rat brain membranes, Ac-RYYRIK-NH2 competitively antagonizes N/OFQ-stimulated [³⁵S]-GTPγS binding with a Schild constant of 6.58 nM, yet at concentrations up to 10 μM, it does not inhibit GTP binding stimulated by μ- (DAMGO), δ- (DPDPE), or κ- (U-50488) opioid receptor agonists [1]. This selectivity profile is superior to many small-molecule NOP ligands that exhibit off-target activity at classical opioid receptors at higher concentrations. Consequently, Ac-RYYRIK-NH2 is the reagent of choice for experiments requiring unambiguous attribution of G-protein signaling changes to NOP receptor engagement in complex tissue homogenates or brain slice preparations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-RYYRIK-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.